2'-Chloro-5'-nitroacetophenone

Overview

Description

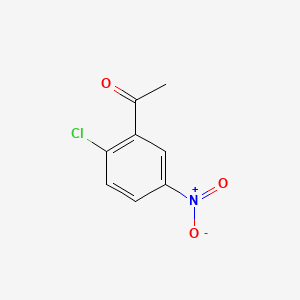

2'-Chloro-5'-nitroacetophenone (CAS RN: 23082-50-0) is a substituted acetophenone derivative with the molecular formula C₈H₆ClNO₃ and a molecular weight of 199.58 g/mol . Its structure features a chloro group at the 2' position and a nitro group at the 5' position on the acetophenone ring (Figure 1). This compound is widely utilized in organic synthesis, particularly in Dieckmann cyclization reactions to form thiopyrano derivatives (e.g., compound 16 in ) . It is commercially available with >98% purity and is priced at approximately ¥18,000 per 25g (2022 data) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Chloro-5’-nitroacetophenone can be synthesized through a multi-step process involving the nitration and chlorination of acetophenone. The typical synthetic route includes:

Nitration: Acetophenone is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production of 2’-Chloro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-nitroacetophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, methanol).

Major Products:

Reduction: 2’-Chloro-5’-aminoacetophenone.

Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Chloro-5’-nitroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-nitroacetophenone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Pathways Involved: The compound can induce oxidative stress and disrupt cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2'-chloro-5'-nitroacetophenone and related compounds:

Structural and Electronic Effects

- Substituent Position: The position of Cl and NO₂ groups significantly alters reactivity. For example, 2'-Cl-5'-NO₂ (target compound) has stronger electron-withdrawing effects compared to 4'-Cl-3'-NO₂ (CAS 5465-65-6), influencing its participation in cyclization reactions .

- Functional Group Diversity: Hydroxyl (e.g., 5'-Cl-2'-OH-3'-NO₂) or amino (e.g., 2-Amino-5-nitro-2'-Cl-benzophenone) groups introduce hydrogen-bonding or nucleophilic sites, expanding utility in coordination chemistry or drug synthesis .

Biological Activity

2'-Chloro-5'-nitroacetophenone (CAS No. 23082-50-0) is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a chloro substituent at the 2' position and a nitro substituent at the 5' position of the acetophenone framework. This structural arrangement contributes to its electrophilic nature, making it reactive in various chemical reactions.

| Property | Details |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 228.62 g/mol |

| Melting Point | 76-78 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Oxidative Stress Induction : The compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Cellular Pathways Disruption : It affects pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-nitroacetophenone | Chloro at para position | Different substitution pattern affects reactivity |

| 2-Chloro-4-nitroacetophenone | Nitro at meta position | Varies in biological activity compared to target |

| 5-Nitroacetophenone | No chloro substituent | Serves as a simpler analog for comparative studies |

These compounds are studied for their respective properties and applications, providing insight into how variations in substitution patterns influence chemical behavior and biological activity .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug discovery. For instance:

- Antimicrobial Efficacy Study : A study demonstrated that the compound inhibited the growth of E. coli by disrupting cell membrane integrity .

- Cancer Cell Line Studies : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

- Computational Studies : Computational methods have been employed to predict the binding affinities of this compound with various biological targets, enhancing understanding of its pharmacological potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-chloro-5'-nitroacetophenone, and how can researchers validate their purity?

Answer: this compound is typically synthesized via ester intermediates. For example, 2'-hydroxy-5'-nitroacetophenone derivatives can be prepared from substituted phenyl acetates using acid-catalyzed hydrolysis or condensation reactions . Validation of purity involves:

- GC analysis (>98% purity threshold) .

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and nitro/chloro group integration, FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- Recrystallization : Use ethanol or ethyl acetate to remove impurities.

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (classified as Skin Irrit. 2) .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatics may release toxic vapors.

- Disposal : Follow hazardous waste guidelines (e.g., incineration with NOx scrubbers) and consult ECHA or CAMEO Chemicals for region-specific regulations .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., 4'-chloro-3'-nitroacetophenone)?

Answer:

- Chromatographic separation : HPLC with a C18 column and gradient elution (acetonitrile/water) to resolve positional isomers.

- Mass spectrometry : Exact mass analysis (C₈H₆ClNO₃, [M+H]⁺ = 200.03) and fragmentation patterns (e.g., loss of NO₂ group at m/z 154).

- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are accessible.

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction of this compound in benzisoxazole synthesis?

Answer: Cyclic voltammetry (CV) reveals a reductive wave at −0.56 V (vs. FcH/FcH⁺), corresponding to nitro group reduction to hydroxylamine intermediates (Int-II). This intermediate undergoes acid-catalyzed cyclocondensation to form 2,1-benzisoxazoles. Isotopic labeling (e.g., ¹⁵N-nitro) confirms nitro participation in the redox cycle .

Q. How can enzymatic strategies be applied to modify this compound derivatives?

Answer: Enzymes like SalL (methionine adenosyltransferase) can catalyze nucleophilic substitutions. For example, 5′-chloro-5′-deoxyadenosine analogs react with methionine to form synthetic cofactors, suggesting potential for halogen exchange or functionalization in chloro-nitroacetophenones .

Q. What experimental discrepancies arise in synthesizing this compound, and how can they be resolved?

Answer:

- Contradiction in yields : Hydrolysis of esters (e.g., p-nitrophenyl acetate) may yield <70% due to competing side reactions (e.g., decarboxylation). Optimization includes pH control (pH 4–6) and low-temperature stirring .

- Isomer formation : Chloro and nitro group positioning may vary if Friedel-Crafts acylation is incomplete. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Answer: It serves as a precursor for:

- Quinoxalinecarboxamides : Condensation with diamines yields antimicrobial agents (e.g., 6-acetyl-3-methyl-2-quinoxalinecarboxamide) via deamination and cyclization .

- Benzisoxazoles : Electrochemical coupling with amides forms 3-acylamidoalkyl derivatives with potential CNS activity .

Q. How can researchers optimize reaction conditions to enhance nitro group stability in this compound?

Answer:

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXVQYABDFYOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177658 | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23082-50-0 | |

| Record name | 2′-Chloro-5′-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23082-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chloro-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloro-5-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.